molecular formula C4H8N2O B3044945 1,4,5,6-TETRAHYDROPYRIMIDIN-4-OL CAS No. 100580-09-4

1,4,5,6-TETRAHYDROPYRIMIDIN-4-OL

Cat. No.: B3044945
CAS No.: 100580-09-4
M. Wt: 100.12 g/mol
InChI Key: CBZAWTCKVPZIOB-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidin-4-ol is a versatile heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This partially saturated pyrimidine derivative is of significant interest for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. Its structure offers multiple sites for chemical modification, making it a valuable scaffold for generating diverse compound libraries. Researchers utilize this building block in the synthesis of potential pharmaceuticals, where it can contribute to key pharmacophore elements. As a reagent, it is employed in organic synthesis, method development, and as a precursor for further chemical transformations. The compound is provided for laboratory research applications only. This product is intended for use by qualified research professionals. It is not intended for diagnostic or therapeutic applications, nor for human use. Handle with appropriate safety precautions.

Properties

CAS No.

100580-09-4

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrimidin-6-ol

InChI

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h3-4,7H,1-2H2,(H,5,6)

InChI Key

CBZAWTCKVPZIOB-UHFFFAOYSA-N

SMILES

C1CN=CNC1O

Canonical SMILES

C1CN=CNC1O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4,5,6-tetrahydropyrimidin-4-ol with related pyrimidine derivatives based on substituent positions, functional groups, and molecular properties inferred from the evidence.

Substituent Position and Functional Group Variations

1,4,5,6-Tetrahydropyrimidin-2-yl Derivatives
  • Example : (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-74-8) .
    • Molecular Formula : C₅H₁₃Cl₂N₃
    • Key Features :
  • Amino-methyl group at position 2 increases basicity.
  • Dihydrochloride salt improves solubility in polar solvents.
Pyrimidin-4(3H)-one Derivatives
  • Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile . Key Features:
  • 4-oxo group enables keto-enol tautomerism, influencing reactivity.
  • Thioether and bulky protecting groups enhance steric hindrance.
    • Comparison with 4-ol derivative : The oxo group at position 4 may participate in different tautomeric equilibria compared to the hydroxyl group, altering electronic properties and binding affinities.
Thioxo-Pyrimidinones
  • Example : 4j (1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) .
    • Key Features :
  • Thioxo group at position 2 increases electron density.
  • Comparison with 4-ol derivative: The thioxo group may enhance metal-binding capacity compared to the hydroxyl group, which is more suited for hydrogen bonding.
Molecular Weight and Solubility
Compound Type Example Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1,4,5,6-Tetrahydropyrimidin-4-ol Not explicitly reported Estimated ~114–130 -OH at C4
2-yl Methanamine Derivative C₅H₁₃Cl₂N₃ 206.09 -NH₂, -HCl
Pyrimidin-4(3H)-one C₄₄H₅₈N₄O₆PSi 837.42 -O-, -S-, -CN
  • Solubility Trends :
    • Hydroxyl and amine derivatives (e.g., 4-ol, 2-yl methanamine) are more water-soluble than bulky, lipophilic analogs (e.g., pyrimidin-4(3H)-one with tert-butyldimethylsilyl groups) .

Q & A

Q. What are the key physicochemical properties of 1,4,5,6-Tetrahydropyrimidin-4-ol, and how are they determined experimentally?

Answer: The physicochemical properties of 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives are critical for understanding their behavior in synthetic and biological systems. Key properties include:

PropertyValue/DescriptionMethod/TechniqueReference
Partition Coefficient (LogP)-0.2276Computational Analysis
Polar Surface Area (PSA)24.39 ŲComputational Analysis
AppearanceColorless viscous liquidVisual/Physical Analysis
NMR Dataδ 2.15-2.24 (m, 2H), etc.¹H NMR Spectroscopy

Experimental characterization often employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment .

Q. What synthetic routes are commonly employed for preparing 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives?

Answer: Synthesis typically involves multi-step reactions, including cyclization, reduction, and functional group coupling. Key methods include:

Derivative SynthesizedKey StepsPurification MethodYieldReference
2-Amino-4-(5,6-dibromoindol-3-yl)-1,4,5,6-tetrahydropyrimidin-4-one (10j)Reduction of precursor compound 9bSemipreparative HPLC (H2O-MeCN gradient)60%
Benzimidazole derivatives (e.g., 4-(1-Benzyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid)Coupling reactions with heterocyclic intermediatesColumn chromatographyNot specified

Purification often relies on reverse-phase HPLC or column chromatography, with yields varying based on substituent reactivity .

Advanced Research Questions

Q. How does the structural configuration of 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives influence their efficacy in gas separation membranes?

Answer: Substituents like methyl groups and amine functionalities enhance CO2/N2 selectivity by modulating polymer-chain spacing and gas-polymer interactions. Computational models (e.g., deep ensemble methods) predict performance, validated experimentally via gas permeability tests:

Structural FeatureImpact on CO2/N2 SelectivityExperimental ValidationReference
Methyl substitution (e.g., 6-methylpyrimidin-5-amine)Enhanced selectivityValidated via gas permeability tests
Amine functional groupsFacilitates CO2 interactionMolecular dynamics simulations

These findings highlight the role of substituent polarity and steric effects in membrane design .

Q. What methodological approaches are used to assess the biological activity of 1,4,5,6-Tetrahydropyrimidin-4-ol analogs in anticancer research?

Answer: Anti-tumor activity is evaluated using in vitro cytotoxicity assays and structural optimization. For example:

Assay TypeTarget/ModelKey FindingsReference
Anti-tumor screeningCancer cell linesCompound 10j showed significant activity
Cytotoxicity assayHealthy vs. tumor cellsSelectivity evaluation

Derivatives like 10j are synthesized via reductive pathways and characterized using IR and NMR to correlate structure-activity relationships .

Q. How can computational models aid in predicting the properties of novel 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives for material science applications?

Answer: Deep learning models, such as negative correlation-based ensemble methods, screen chemical spaces to predict gas separation performance. These models integrate quantum mechanical calculations and experimental data to prioritize candidates for synthesis . Validation involves comparing predicted vs. experimental selectivity ratios, achieving high accuracy for polyimide membranes .

Q. What role do 1,4,5,6-Tetrahydropyrimidin-4-ol derivatives play in the formation of advanced glycation end-products (AGEs) and associated pathologies?

Answer: Tetrahydropyrimidin (THP) derivatives are implicated in AGE formation, contributing to diabetic neuropathy. Analytical methods like mass spectrometry and immunoassays detect THP-modified proteins in vivo, linking their accumulation to oxidative stress and cellular dysfunction . Therapeutic strategies focus on inhibiting AGE formation via small-molecule scavengers or enzymatic degradation .

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